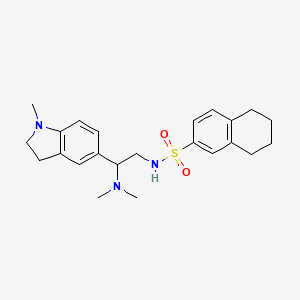
N-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a useful research compound. Its molecular formula is C23H31N3O2S and its molecular weight is 413.58. The purity is usually 95%.
BenchChem offers high-quality N-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Tetrahydroisoquinolines and Tetrahydronaphthalenes in Drug Synthesis
Research led by R. Bunce, Nicholas R. Cain, and J. G. Cooper focuses on the synthesis of tetrahydroisoquinolines and tetrahydronaphthalenes via Friedel-Crafts cyclizations promoted by iron(III) chloride hexahydrate. These compounds are of interest due to their presence in agents treating conditions such as cancer, hepatitis C, CNS disorders, and psychosis. The methodology presents an approach to access these core structures, highlighting their importance in the development of potential drug analogs (Bunce, Cain, & Cooper, 2012).
Sulfonamide Fluorescent Probes
The study by H. Jun, R. T. Mayer, C. Himel, and L. Luzzi explores the use of sulfonamide fluorescent probes, specifically N-n-Butyl[(5-dimethylamino)-1-naphthalene]sulfonamide, for binding studies with bovine serum albumin. This research demonstrates the application of sulfonamides in sensitive, rapid determination of binding mechanisms, suggesting their broader utility in biochemical research (Jun et al., 1971).
Sulfonated Poly(aryl ether sulfone) Membranes
Qiang Zhang, Qifeng Zhang, Suobo Zhang, and Shenghai Li investigated sulfonated poly(aryl ether sulfone)s with pendent alkyl ammonium groups for proton exchange membranes. Their work contributes to the development of materials with low water uptake and high dimensional stability, essential for high-performance fuel cells (Zhang et al., 2010).
Carbonic Anhydrase Inhibition
A study by Yusuf Akbaba et al. synthesized sulfonamide derivatives from indanes and tetralines to investigate their inhibitory effects on human carbonic anhydrase isozymes. These compounds showed significant potential in modulating enzyme activity, underlining the role of sulfonamide derivatives in therapeutic applications (Akbaba et al., 2014).
Photophysical Study of Sulfonamide Probes
Research on the photophysical behavior of sulfonamide probes by Fermín Moreno Cerezo et al. provides insights into their applications in studying biological systems. The study highlights how these compounds can serve as powerful tools for understanding the complex interactions within biological matrices (Moreno Cerezo et al., 2001).
Propriétés
IUPAC Name |
N-[2-(dimethylamino)-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O2S/c1-25(2)23(19-9-11-22-20(14-19)12-13-26(22)3)16-24-29(27,28)21-10-8-17-6-4-5-7-18(17)15-21/h8-11,14-15,23-24H,4-7,12-13,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJRZCIZZVUXRJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=CC4=C(CCCC4)C=C3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{4-[(4-chlorophenyl)sulfanyl]-3-cyanophenyl}-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2765447.png)
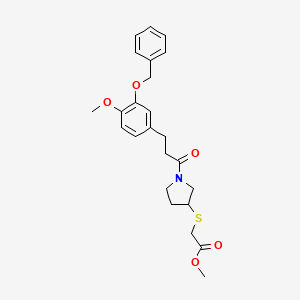
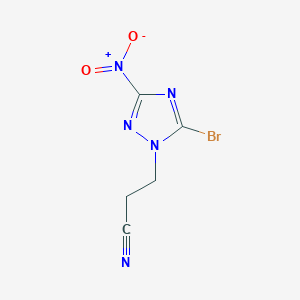

![Methyl imidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B2765457.png)
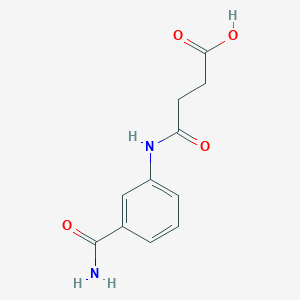
![1-Fluorosulfonyloxy-4-[2-hydroxyethyl(methyl)carbamoyl]benzene](/img/structure/B2765459.png)
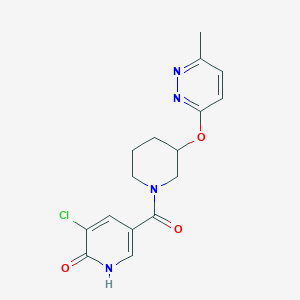
![tert-butyl N-[(E)-1-(furan-2-yl)ethylideneamino]carbamate](/img/structure/B2765461.png)
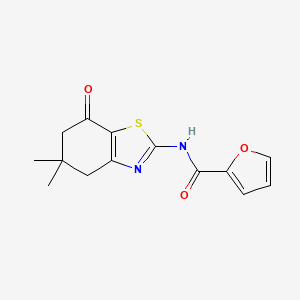
![1-[5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride](/img/structure/B2765466.png)
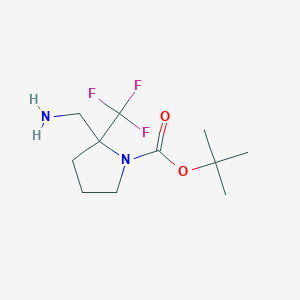
![Ethyl 5-[(4-fluorophenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate](/img/structure/B2765469.png)
